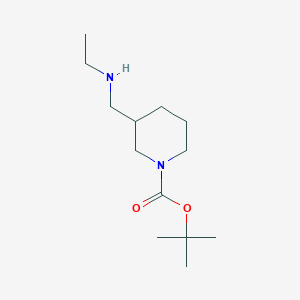
d-Cysteine methyl ester
Descripción general
Descripción
D-Cysteine methyl ester is a chemical compound that has been gaining popularity in the scientific community due to its unique properties and potential applications. This compound is a derivative of cysteine, an amino acid that is commonly found in proteins. D-Cysteine methyl ester has been found to possess antioxidant properties, making it a potential candidate for use in various scientific research applications.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of D-Cysteine Methyl Ester:
Biochemical Research
D-Cysteine Methyl Ester is widely used in biochemical research to study the properties and functions of cysteine derivatives. Its role in protein structure and function, as well as its involvement in redox reactions, makes it a valuable tool for understanding various biochemical pathways .
Pharmaceutical Development
In pharmaceutical research, D-Cysteine Methyl Ester is utilized for the synthesis of peptide-based drugs. Its ability to form stable peptide bonds is crucial for developing new therapeutic agents, particularly in the design of enzyme inhibitors and receptor agonists/antagonists .
Catalysis and Organic Synthesis
D-Cysteine Methyl Ester serves as a key intermediate in organic synthesis, especially in the formation of amides and other functional groups. Its reactivity and stability make it an important compound in catalytic processes, aiding in the development of more efficient and sustainable chemical reactions .
Neurochemical Studies
This compound is also used in neurochemical research to investigate the role of cysteine and its derivatives in neurotransmission and neuroprotection. Studies have shown that D-Cysteine Methyl Ester can influence the levels of neurotransmitters and protect neurons from oxidative stress .
Antioxidant Research
D-Cysteine Methyl Ester is employed in studies focused on antioxidant mechanisms. Its ability to scavenge free radicals and reduce oxidative damage is of particular interest in research related to aging, cancer, and other oxidative stress-related conditions .
Material Science
In material science, D-Cysteine Methyl Ester is used to modify the surface properties of materials. Its incorporation into polymers and other materials can enhance their biocompatibility, stability, and functionality, making it useful in the development of advanced materials for medical and industrial applications .
Analytical Chemistry
D-Cysteine Methyl Ester is utilized as a standard or reference material in analytical chemistry. Its well-defined properties allow for accurate calibration and validation of analytical methods, ensuring the reliability and reproducibility of experimental results .
Environmental Science
Research in environmental science uses D-Cysteine Methyl Ester to study the biogeochemical cycles of sulfur and nitrogen. Its interactions with various environmental factors help in understanding the dynamics of these essential elements in ecosystems .
These applications highlight the versatility and importance of D-Cysteine Methyl Ester in various scientific fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Direcciones Futuras
Mecanismo De Acción
Target of Action
D-Cysteine Methyl Ester, also known as Methyl D-Cysteinate, primarily targets cysteine residues . Cysteine residues are ideal for targeting with covalent drugs due to their rich chemistry through their nucleophilic thiol group and their rarity in proteins . This compound is also used as a commercial drug with mucolytic activity .
Mode of Action
The compound interacts with cysteine thiols in a rapidly reversible manner . This interaction is facilitated by electron-deficient olefins, including acrylamides . The installation of a nitrile group increases the olefins’ intrinsic reactivity, but paradoxically eliminates the formation of irreversible adducts .
Biochemical Pathways
D-Cysteine Methyl Ester is involved in the cysteine and methionine metabolism pathways . In these pathways, cysteine is synthesized from serine through different pathways in different organism groups . In animals, methionine-derived homocysteine is used as a sulfur source and its condensation product with serine (cystathionine) is converted to cysteine .
Pharmacokinetics
It’s used for chronic and acute respiratory disorders , suggesting that it has suitable bioavailability for therapeutic use.
Result of Action
The primary result of D-Cysteine Methyl Ester’s action is its mucolytic activity . It fluidifies mucus in chronic and acute respiratory disorders . Additionally, it has been shown to prevent and reverse the deleterious effects of opioids on breathing without compromising analgesia .
Action Environment
The action of D-Cysteine Methyl Ester can be influenced by environmental factors. For instance, the compound’s ability to interact with intracellular signaling events involved in acquisition to physical dependence to fentanyl is key to its effectiveness . .
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHPZGUONZRGO-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CS)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-amino-3-sulfanylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)



